molecular formula C9H9NO3 B14841875 4-Hydroxy-2,6-diacetylpyridine

4-Hydroxy-2,6-diacetylpyridine

Cat. No.: B14841875
M. Wt: 179.17 g/mol
InChI Key: FVPHNIYDLNHZOY-UHFFFAOYSA-N
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Description

1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is known for its distinctive structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups

Preparation Methods

The synthesis of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and receptor binding assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone can be compared to other similar compounds, such as:

The uniqueness of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2,6-diacetyl-1H-pyridin-4-one

InChI

InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13)

InChI Key

FVPHNIYDLNHZOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)C(=O)C

Origin of Product

United States

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